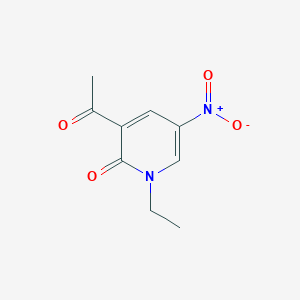

3-Acetyl-1-ethyl-5-nitropyridin-2(1H)-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10N2O4 |

|---|---|

Molecular Weight |

210.19 g/mol |

IUPAC Name |

3-acetyl-1-ethyl-5-nitropyridin-2-one |

InChI |

InChI=1S/C9H10N2O4/c1-3-10-5-7(11(14)15)4-8(6(2)12)9(10)13/h4-5H,3H2,1-2H3 |

InChI Key |

HYZQRKWBALHQHI-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(C=C(C1=O)C(=O)C)[N+](=O)[O-] |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 3 Acetyl 1 Ethyl 5 Nitropyridin 2 1h One and Analogous Systems

Nucleophilic Substitution Reactions on the Pyridinone Core

The electron-poor nature of the 5-nitropyridin-2-one scaffold is the primary driver for its reactivity towards nucleophiles. Nucleophilic substitution can occur through various mechanisms, including the displacement of leaving groups (SNAr), and the substitution of hydrogen atoms (SNH), most notably via the Vicarious Nucleophilic Substitution (VNS) pathway.

The introduction of an amino group onto the nitropyridinone ring is a key transformation. Direct amination of electron-deficient heterocycles can be achieved under specific conditions. For nitropyridines, amination often occurs at positions activated by the nitro group, typically ortho or para to it.

In analogous 3-nitropyridine (B142982) systems, amination has been successfully carried out using the Vicarious Nucleophilic Substitution (VNS) method, which allows for the introduction of amino groups at positions adjacent to the nitro group. scispace.com Another powerful method involves the reaction of pyridine (B92270) N-oxides with activated isocyanides. For example, the reaction of 3-nitropyridine N-oxide with 4-chlorophenyl isocyanide yields a mixture of N-(4-chlorophenyl)-3-nitropyridin-2-amine and N-(4-chlorophenyl)-5-nitropyridin-2-amine. nih.gov This highlights the possibility of introducing amino functionalities at the C2 and C6 positions of the pyridinone ring, relative to the core structure.

The classic Chichibabin reaction, which involves reacting pyridine with sodium amide to produce 2-aminopyridine, is a well-known direct amination method, although its applicability to heavily substituted and deactivated systems like 3-acetyl-1-ethyl-5-nitropyridin-2(1H)-one may require specific adaptation. pearson.com

The introduction of a nitrile (-CN) group is a valuable synthetic transformation. For electron-deficient aromatic systems, cyanation is typically achieved through the nucleophilic substitution of a leaving group, most commonly a halogen. Palladium-catalyzed cross-coupling reactions are a modern and versatile method for this purpose, utilizing sources like potassium cyanide (KCN) or zinc cyanide (Zn(CN)2) to displace aryl halides. wikipedia.orgorganic-chemistry.org Nickel-catalyzed variants have also been developed, sometimes using unconventional cyanide sources like acetonitrile. researchgate.net

For a substrate like this compound, a practical cyanation strategy would likely involve prior conversion to a halo-derivative (e.g., a 6-chloro-5-nitropyridinone). The subsequent palladium- or copper-catalyzed cyanation would then proceed under standard conditions. The classical Rosenmund-von Braun reaction, which uses stoichiometric copper(I) cyanide, is also a viable, though often harsher, alternative for the conversion of aryl halides to nitriles. wikipedia.org

The 5-nitropyridinone ring is highly activated for nucleophilic aromatic substitution (SNAr). A halogen or other suitable leaving group located at a position ortho or para to the nitro group (i.e., C4 or C6) would be readily displaced by a wide range of nucleophiles.

Interestingly, in some contexts, the nitro group itself can function as a leaving group. Studies on 2-substituted-3-nitro-5-halopyridines have shown that the 3-NO2 group can be more susceptible to substitution by sulfur nucleophiles than a halogen atom at the C5 position. nih.gov This suggests that under certain conditions, direct nucleophilic attack on this compound could potentially lead to the displacement of the C5 nitro group, although this is generally less common than displacement of a halogen. The primary pathway for functionalization remains the introduction of a halogen at an activated position, followed by its displacement.

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic compounds, including nitropyridines. nih.govnih.govacs.org This reaction allows for the formal substitution of a hydrogen atom by a nucleophile, typically a carbanion bearing a leaving group at the α-position. The mechanism involves the addition of the nucleophile to the aromatic ring to form a Meisenheimer-type adduct, followed by a base-induced β-elimination of the leaving group to restore aromaticity. nih.govacs.org

For 3-nitropyridine systems, VNS reactions provide a direct route to introduce alkyl and amino groups, primarily at the C4 position (para to the nitro group) and to a lesser extent at the C2 position (ortho). scispace.comnih.gov Research on the alkylation of various 3-nitropyridines with sulfonyl-stabilized carbanions has demonstrated the synthetic utility of this method. nih.govresearchgate.net

The table below summarizes the results of VNS alkylation on a representative 3-nitropyridine analog.

| Entry | Alkylating Agent | Product | Yield (%) |

| 1 | CH3SO2Ph | 4-Methyl-3-nitropyridine | 72% |

| 2 | C2H5SO2Ph | 4-Ethyl-3-nitropyridine | 71% |

| 3 | (CH3)2CHCH2SO2Ph | 4-Isobutyl-3-nitropyridine | 65% |

| 4 | (CH3)2CHSO2Ph | No reaction (adduct formed) | - |

| Data derived from studies on analogous 3-nitropyridine systems. nih.govresearchgate.net |

As shown in the table, the reaction works well for primary alkyl groups, but steric hindrance from secondary carbanions (e.g., isopropyl) can prevent the elimination step, leading to the isolation of the stable Meisenheimer adduct instead of the alkylated product. acs.orgresearchgate.net This mechanism provides a direct pathway for C-H functionalization of the this compound core, likely at the C4 and C6 positions.

Electrophilic Reactions and Functionalization

Due to the strongly electron-withdrawing nature of the substituents on the pyridinone ring, the system is significantly deactivated towards electrophilic aromatic substitution (EAS). Reactions such as nitration, Friedel-Crafts alkylation, or acylation are generally not feasible under standard conditions. Halogenation, however, can sometimes be achieved under specific circumstances, particularly on the tautomeric hydroxy-pyridine form.

The this compound molecule is a pyridinone, which can exist in equilibrium with its tautomer, 2-hydroxy-3-acetyl-1-ethyl-5-nitropyridine. The hydroxyl group of this tautomer is an activating, ortho-, para-director for electrophilic aromatic substitution. However, its activating effect is strongly counteracted by the deactivating influence of the nitro group, the acetyl group, and the pyridine ring nitrogen.

Consequently, direct electrophilic halogenation is challenging and often requires harsh conditions. nih.gov For less deactivated hydroxypyridines, halogenation can proceed at positions activated by the hydroxyl group. However, for the title compound, the extreme electron deficiency of the ring makes electrophilic attack highly unfavorable. Alternative strategies are often employed to achieve halogenation, such as converting the pyridine to its N-oxide to modulate reactivity or using radical-based pathways. nih.gov A more common approach for introducing halogens onto such electron-poor systems involves nucleophilic substitution on a pre-functionalized ring (e.g., displacement of a nitro or diazonium group) or utilizing specialized phosphine-based reagents that facilitate halogenation via displacement of a phosphonium (B103445) salt intermediate. chemrxiv.orgresearchgate.net

Oxidation and Reduction Chemistry of Nitropyridinones

The presence of both an electron-withdrawing nitro group and a carbonyl function within the pyridinone ring system imparts a unique electronic character to this compound, influencing its reactivity in redox reactions. The interplay between these groups governs the selectivity and outcome of oxidative and reductive transformations.

The reduction of the nitro group in nitropyridinone systems is a critical transformation for accessing the corresponding aminopyridinones, which are valuable building blocks for further functionalization. The challenge lies in achieving selective reduction of the nitro group without affecting the carbonyl group of the acetyl substituent or the pyridinone ring itself. A variety of reagents and methodologies have been developed for the reduction of aromatic nitro compounds, many of which can be applied to nitropyridinone systems. wikipedia.org

Commonly employed methods for the selective reduction of nitroarenes that are applicable to nitropyridinones include catalytic hydrogenation and chemical reduction. wikipedia.org Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel with a hydrogen source is a widely used and often clean method. wikipedia.org The choice of catalyst, solvent, and reaction conditions (temperature and pressure) can be optimized to enhance selectivity.

Chemical reductions offer an alternative to catalytic hydrogenation. Reagents like tin(II) chloride (SnCl2) in acidic media, iron powder in the presence of an acid (e.g., acetic acid or ammonium (B1175870) chloride), and sodium hydrosulfite (Na2S2O4) are effective for converting nitroarenes to anilines. wikipedia.org For instance, the reduction of nitroaromatic compounds to their corresponding amines can be achieved using sodium borohydride (B1222165) in the presence of transition metal complexes like Ni(PPh3)4. jsynthchem.com While sodium borohydride alone is generally not strong enough to reduce a nitro group, its reactivity can be enhanced by additives. jsynthchem.com Metal-free reductions have also been developed, utilizing reagents such as tetrahydroxydiboron (B82485) in water, which offers a milder and more environmentally benign option. organic-chemistry.org

The table below summarizes various reagent systems that can be employed for the selective reduction of the nitro group in nitropyridinone derivatives.

| Reagent System | Typical Conditions | Advantages | Potential Considerations |

| H2, Pd/C | Methanol or Ethanol, room temperature | High efficiency, clean reaction | Potential for over-reduction of other functional groups |

| Fe, NH4Cl | Ethanol/Water, reflux | Cost-effective, mild | Stoichiometric amounts of metal required |

| SnCl2·2H2O | Ethanol, reflux | Effective for many substrates | Generates tin byproducts |

| NaBH4, Ni(PPh3)4 | Ethanol | Milder than some metal hydrides | Requires a catalyst |

| B2(OH)4 | Water, room temperature | Metal-free, environmentally friendly | May require longer reaction times |

Dihydropyridinone intermediates can be formed through various synthetic routes, and their subsequent aromatization to the corresponding pyridinone is a key step in many synthetic strategies. The driving force for this transformation is the formation of a stable aromatic ring system. The aromatization of dihydropyridines can be achieved through oxidation. researchgate.net

For dihydropyridinone intermediates, the mechanism of aromatization typically involves the removal of two hydrogen atoms from the dihydropyridine (B1217469) ring. This can be accomplished using a variety of oxidizing agents. The specific pathway and the required reagents can be influenced by the substituents on the ring. The presence of an electron-withdrawing group, such as the nitro group in the parent compound's precursors, can facilitate this process.

Common oxidizing agents used for the aromatization of dihydropyridines include:

Nitric acid or nitrous acid: These are classical reagents for the oxidation of dihydropyridines.

Chromium(VI) oxide (CrO3) or other chromium-based reagents: These are powerful oxidizing agents that can effectively promote aromatization.

Manganese dioxide (MnO2): This is a milder and more selective oxidizing agent, often used for the oxidation of allylic and benzylic alcohols, but it can also be effective for aromatizing dihydropyridines.

Air or oxygen: In some cases, particularly with sensitive substrates or under specific catalytic conditions, aromatization can occur via air oxidation.

The aromatization process is a critical step in the synthesis of many substituted pyridines and pyridones, allowing for the construction of the stable heterocyclic core. researchgate.net

Cross-Coupling Reactions in Functionalizing Pyridinone Derivatives

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they play a crucial role in the functionalization of heterocyclic compounds, including pyridinone derivatives. By introducing various substituents onto the pyridinone core, these reactions enable the synthesis of a diverse range of analogues with tailored properties.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid or boronic ester) and an organic halide or triflate. libretexts.org This reaction is widely used in the synthesis of biaryls, styrenes, and other conjugated systems. libretexts.org In the context of pyridinone derivatives, the Suzuki-Miyaura coupling can be employed to introduce aryl, heteroaryl, or vinyl substituents onto the pyridinone ring. researchgate.netnih.gov

For a pyridinone derivative to be a suitable substrate for Suzuki-Miyaura coupling, it typically needs to be functionalized with a leaving group, such as a halogen (Br, I) or a triflate group. The general scheme for the Suzuki-Miyaura coupling of a functionalized pyridinone is shown below:

The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity. A variety of palladium catalysts, such as those with phosphine (B1218219) ligands, have been developed to facilitate the coupling of challenging substrates, including electron-rich or sterically hindered pyridines. rsc.org

The table below provides examples of conditions that can be adapted for Suzuki-Miyaura coupling of pyridinone derivatives.

| Catalyst | Ligand | Base | Solvent | Typical Temperature (°C) |

| Pd(PPh3)4 | - | Na2CO3 | Toluene/Ethanol/Water | 80-100 |

| Pd(OAc)2 | SPhos | K3PO4 | Dioxane | 80-110 |

| PdCl2(dppf) | - | K2CO3 | DME/Water | 80-90 |

The Heck and Stille reactions are also powerful palladium-catalyzed cross-coupling methods that can be applied to the synthesis and functionalization of heterocyclic compounds. researchgate.netresearchgate.net

The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a base to form a substituted alkene. organic-chemistry.org For pyridinone derivatives, this reaction could be used to introduce alkenyl substituents onto the ring. The general reaction is as follows:

The Stille reaction utilizes an organotin compound (organostannane) as the coupling partner for an organic halide or triflate. wikipedia.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture. wikipedia.org This reaction can be used to form a wide variety of carbon-carbon bonds (sp2-sp2, sp2-sp3, etc.) and is applicable to the synthesis of complex molecules containing pyridinone moieties. The general scheme is:

Both the Heck and Stille reactions have been extensively used in organic synthesis and can be valuable tools for the elaboration of pyridinone scaffolds. researchgate.netwikipedia.orgmasterorganicchemistry.com

The Negishi cross-coupling reaction is a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide or triflate. wikipedia.org This reaction is known for its high functional group tolerance and the ability to form carbon-carbon bonds between various types of carbon atoms (sp, sp2, and sp3). wikipedia.org

For the functionalization of pyridinone derivatives, a halogenated pyridinone can be coupled with an organozinc reagent. The organozinc reagent can be prepared from the corresponding organolithium or Grignard reagent by transmetalation with a zinc salt (e.g., ZnCl2). The general reaction is:

The Negishi coupling is a powerful method for introducing alkyl, aryl, and vinyl groups onto heterocyclic rings. orgsyn.orgresearchgate.net The mild reaction conditions and high yields make it an attractive strategy for the synthesis of complex pyridinone derivatives. orgsyn.org

The following table summarizes the key features of the Suzuki-Miyaura, Heck, Stille, and Negishi cross-coupling reactions in the context of functionalizing pyridinone derivatives.

| Reaction | Organometallic Reagent | Key Advantages | Potential Disadvantages |

| Suzuki-Miyaura | Organoboron | Commercially available reagents, low toxicity | Base-sensitive substrates can be problematic |

| Heck | Alkene | Atom economical | Can have issues with regioselectivity |

| Stille | Organotin | Stable reagents, broad scope | Toxicity of tin compounds |

| Negishi | Organozinc | High functional group tolerance, reactive | Moisture-sensitive reagents |

Ring-Opening and Ring-Closing Transformations

The structural framework of pyridinones is subject to a variety of ring transformation reactions, enabling the synthesis of diverse heterocyclic systems. These transformations often involve nucleophilic attack, ring-opening, and subsequent recyclization, demonstrating the versatility of the pyridinone core as a synthetic intermediate.

Pyridinone derivatives, particularly those activated by electron-withdrawing groups like the nitro group, are excellent substrates for nucleophilic-type ring transformations. nih.gov For instance, 1-methyl-3,5-dinitro-2-pyridone is highly susceptible to such reactions due to its electron-deficient nature and the presence of a good leaving group. nih.gov This reactivity facilitates the "scrap and build" approach to synthesizing new cyclic compounds, where a portion of the original pyridinone ring is incorporated into a new structure. nih.gov

One significant class of these reactions is the three-component ring transformation (TCRT), where the dinitropyridone reacts with a ketone and a nitrogen source (like ammonia (B1221849) or ammonium acetate) to produce novel nitropyridines or nitroanilines. nih.gov The reaction is initiated by the addition of nucleophiles, such as amines or enolates, to the electron-deficient 4- and 6-positions of the pyridinone ring. nih.gov This leads to the cleavage of C-C bonds and the elimination of a stable fragment, such as anionic nitroacetamide, which serves as an effective leaving group. nih.gov

Ring-opening transformations are also observed in more complex fused systems. For example, 3-hydroxy-3,4-dihydropyrido[2,1-c] researchgate.netnih.govoxazine-1,8-diones can be used as building blocks for polycyclic pyridones through an oxazinone ring-opening process promoted by reagents like ammonium acetate. nih.gov Similarly, pyridinium (B92312) 1,4-zwitterions can undergo formal (4+1) cyclization reactions, involving a dearomatization of the pyridine group, to form indolizine (B1195054) derivatives. mdpi.com These reactions highlight the dynamic nature of the pyridinone ring system in constructing complex molecular architectures.

| Pyridinone System | Reaction Type | Key Reagents | Product Class | Reference |

|---|---|---|---|---|

| 1-Methyl-3,5-dinitro-2-pyridone | Three-Component Ring Transformation (TCRT) | Ketone, Ammonia/Ammonium Acetate | Nitropyridines, Nitroanilines | nih.gov |

| Dihydropyrido[2,1-c] researchgate.netnih.govoxazine-1,8-diones | Oxazinone Ring-Opening | Binucleophiles (e.g., o-phenylenediamine), Ammonium Acetate | Polycyclic Pyridones | nih.gov |

| Sulfur-based Pyridinium 1,4-zwitterions | Formal (4+1) Cyclization | Propiolic Acid Derivatives, Et3N | Indolizines | mdpi.com |

Intramolecular cyclization is a cornerstone strategy for the synthesis of the pyridin-2(1H)-one core. One such method involves the base-mediated cyclization of N-(1-methyl-3-oxobut-1-en-1-yl)acetamides, which are derivatives of β-enamino ketones. researchgate.net For example, the treatment of N-(1-methyl-3-oxobut-1-en-1-yl)phenylacetamide with potassium tert-butylate in THF yields 4,6-dimethyl-3-phenylpyridin-2(1H)-one. researchgate.net This reaction proceeds via an intramolecular aldol-crotonic type condensation. researchgate.net

Radical cyclizations also provide a route to fused pyridone systems. Alkyl radicals generated from N-ω-haloalkylpyridones or corresponding xanthates can undergo intramolecular addition to the pyridone nucleus. scielo.org.mx This process, whether initiated under reductive (Bu₃SnH/AIBN) or oxidative conditions, results in the formation of bicyclic 2-pyridone derivatives. scielo.org.mx

Furthermore, complex heterocyclic systems can be constructed via intramolecular cyclization of appropriately substituted pyridines. For instance, the alkylation of 2-amino-4-aryl-6-mercaptopyridine-3,5-dicarbonitriles with α-halogen compounds, followed by base-catalyzed intramolecular cyclization, affords thieno[2,3-b]pyridine (B153569) derivatives in high yields. scielo.br This cascade approach allows for the efficient assembly of fused ring systems without the need to isolate intermediates. scielo.br

Mechanistic Insights into Nitropyridine and Pyridinone Reactivity

The reactivity of nitropyridines and pyridinones is governed by the interplay of the heterocyclic ring's electronic properties and the influence of substituents, particularly the strongly electron-withdrawing nitro group. Mechanistic studies have unveiled unique reaction pathways, including group migrations and complex ring transformations.

A notable feature in the chemistry of nitropyridines is the migration of the nitro group. The nitration of pyridine with dinitrogen pentoxide (N₂O₅) does not proceed via a typical electrophilic aromatic substitution. researchgate.netresearchgate.net Instead, the reaction initially forms an N-nitropyridinium ion. researchgate.netpsu.edu Upon treatment with nucleophiles like bisulfite (HSO₃⁻), this intermediate forms a 1,2-dihydropyridine adduct. researchgate.netpsu.edu Subsequently, the nitro group migrates from the nitrogen atom to the 3-position of the ring. researchgate.netresearchgate.net

This migration is proposed to occur via a researchgate.netpsu.edu sigmatropic shift. researchgate.netresearchgate.netpsu.eduntnu.no A sigmatropic reaction is a pericyclic process where a sigma bond moves across a π-system. wikipedia.org Evidence from the nitration of substituted pyridines supports this concerted, intramolecular mechanism over an alternative pathway involving the dissociation and recombination of a nitronium ion (NO₂⁺) within a solvent cage. researchgate.netpsu.edu The high regioselectivity of the nitro group's shift to the β-position is consistent with a concerted researchgate.netpsu.edu sigmatropic rearrangement. psu.edu Nitro group migration has also been unexpectedly observed in the reaction of 3-bromo-4-nitropyridine (B1272033) with amines in polar aprotic solvents, leading to rearranged products alongside the expected nucleophilic substitution products. clockss.org

| Step | Description | Key Species/Intermediate | Proposed Mechanism | Reference |

|---|---|---|---|---|

| 1 | Reaction of pyridine with N₂O₅ | N-nitropyridinium ion | Electrophilic attack on nitrogen | researchgate.netpsu.edu |

| 2 | Addition of nucleophile (e.g., HSO₃⁻) | N-nitro-1,2-dihydropyridine adduct | Nucleophilic addition to the ring | researchgate.netpsu.edu |

| 3 | Migration of the nitro group | Transition state | researchgate.netpsu.edu Sigmatropic Shift | researchgate.netresearchgate.netpsu.eduntnu.no |

| 4 | Rearomatization | 3-Nitropyridine | Elimination of nucleophile | ntnu.no |

The mechanisms of ring transformations involving pyridinones are often complex, proceeding through multiple steps and intermediates. For the three-component ring transformation (TCRT) of 1-methyl-3,5-dinitro-2-pyridone, two primary mechanisms have been proposed. nih.gov In one pathway, the enol form of a ketone and ammonia attack the electrophilic 4- and 6-positions of the pyridone to form an adduct intermediate. nih.gov This is followed by an intramolecular attack of the amino group on a carbonyl group, leading to a bicyclic intermediate that then eliminates anionic nitroacetamide to form the final product. nih.gov An alternative pathway suggests the initial formation of an enamine from the ketone and ammonia, which then acts as the nucleophile attacking the pyridone ring. nih.gov

In other systems, such as the transformation of 3-hydroxy-3,4-dihydropyrido[2,1-c] researchgate.netnih.govoxazine-1,8-diones, the proposed mechanism involves a ring-opening step facilitated by a reagent like ammonium acetate, followed by reaction with a binucleophile and subsequent aromatization, often promoted by atmospheric oxygen. nih.gov Metal catalysis can also provide alternative, lower-energy pathways for the synthesis of pyridine rings, for example, through [2+2+2] cycloadditions of alkynes and nitriles, which are typically disfavored under thermal conditions. acsgcipr.org

The elucidation of reaction mechanisms heavily relies on the detection and characterization of transient intermediates. In the nitration of pyridine via the N-nitropyridinium ion, several transient species have been observed using low-temperature NMR spectroscopy. psu.eduntnu.no These include N-nitro-1,4-dihydropyridine-4-sulfonic acid, N-nitro-1,2-dihydropyridine-2-sulfonic acid, and 1,2,3,6-tetrahydro-3-nitropyridine-2,6-disulfonic acid. researchgate.netpsu.edu The characterization of these intermediates was crucial in establishing the multi-step nature of the reaction and supporting the researchgate.netpsu.edu sigmatropic shift mechanism for nitro group migration. psu.edu

In the ring transformations of dinitropyridone, bicyclic intermediates have been proposed and, in some cases, isolated from the reaction mixture. nih.gov For example, the reaction of nitropyrimidinone with diethyl acetonedicarboxylate affords a stable bicyclic product because the potential leaving group, anionic urea, is too unstable to be eliminated. nih.gov The isolation of such intermediates provides direct evidence for the proposed addition-cyclization-elimination sequence in these nucleophilic-type ring transformations. nih.gov Similarly, in photo-promoted ring contractions of pyridines, intermediates like 2-silyl-1,2-dihydropyridine and vinylazomethine ylide have been identified as key players in the reaction pathway. nih.gov The characterization of these reactive intermediates is fundamental to understanding the intricate steps that govern the transformation of pyridinone and nitropyridine systems.

Advanced Characterization Methodologies for Structural Elucidation of 3 Acetyl 1 Ethyl 5 Nitropyridin 2 1h One Derivatives

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas. This precision is crucial for confirming the identity of newly synthesized compounds like 3-Acetyl-1-ethyl-5-nitropyridin-2(1H)-one.

Table 1: Theoretical Mass Data for this compound

| Formula | Type | Calculated Mass |

|---|---|---|

| C9H10N2O4 | Exact Mass | 210.0641 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules by providing information about the chemical environment of individual hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, distinct signals would be expected for the protons of the ethyl group (a triplet and a quartet), the acetyl group (a singlet), and the protons on the pyridinone ring (two doublets). The chemical shifts (δ) are influenced by the electron-withdrawing nitro and acetyl groups, and the coupling patterns reveal the connectivity of the atoms.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. For the target compound, distinct signals are expected for the carbonyl carbons (acetyl and ring), the carbons of the pyridinone ring, the methyl and methylene carbons of the ethyl group, and the methyl carbon of the acetyl group. The chemical shifts of the ring carbons are significantly affected by the substituents.

While specific NMR data for this compound is not available, data from related structures like 3-acetylpyridine (B27631) can be used for comparison. nih.govguidechem.comcdhfinechemical.com For example, in the ¹H NMR spectrum of 4-acetyl-3-nitropyridine, the protection of the acetyl group was necessary before further reactions, indicating its reactivity and influence on the molecule's electronic structure. ntnu.no

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Multiplicity | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| Ring H-4 | Doublet | ~8.5-9.0 |

| Ring H-6 | Doublet | ~8.0-8.5 |

| N-CH2-CH3 | Quartet | ~4.0-4.5 |

| CO-CH3 | Singlet | ~2.5-2.8 |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (acetyl) | ~195-200 |

| C=O (ring) | ~155-160 |

| C5 (with NO2) | ~145-150 |

| C6 | ~135-140 |

| C4 | ~130-135 |

| C3 (with acetyl) | ~120-125 |

| N-CH2 | ~40-45 |

| CO-CH3 | ~25-30 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. researchgate.net This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. For a compound like this compound, obtaining a single crystal suitable for X-ray diffraction would provide unambiguous proof of its structure.

The crystallographic data would confirm the planarity of the pyridinone ring, the orientation of the acetyl and nitro substituents, and the conformation of the N-ethyl group. Intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing, can also be analyzed. While a crystal structure for the exact target molecule is not reported in the provided search results, the crystal structure of a related compound, 2-acetylpyridine-ortho-fluoro-phenylhydrazone, has been determined, demonstrating the utility of this technique for confirming the structure of acetylpyridine derivatives. researchgate.net The synthesis of various nitropyridine derivatives, such as 5-nitropyridin-2-yl and 2-chloro-3(5)-nitropyridines, often involves characterization that could include crystallographic analysis to confirm the regiochemistry of substitution. mdpi.com

Chromatographic Techniques for Isolation and Purity Assessment

Chromatographic techniques are essential for the isolation and purification of synthesized compounds, as well as for assessing their purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used methods.

For polar, non-volatile compounds like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice. researchgate.netajprd.com In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water and acetonitrile or methanol). The retention time of the compound is a characteristic property that can be used for identification and quantification. Method development involves optimizing the mobile phase composition, pH, and flow rate to achieve good separation from starting materials, by-products, and other impurities. researchgate.netscience.gov The purity of the final product is typically determined by the area percentage of its peak in the chromatogram. For instance, HPLC methods have been developed for the analysis of pyridine (B92270) and its derivatives, as well as for monitoring the synthesis of compounds like nitrendipine, which contains a nitrophenyl group. researchgate.nethelixchrom.com

Table 4: Typical RP-HPLC Parameters for the Analysis of Pyridine Derivatives

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detector | UV-Vis (at a wavelength of maximum absorbance) |

| Flow Rate | 1.0 mL/min |

Theoretical and Computational Investigations of 3 Acetyl 1 Ethyl 5 Nitropyridin 2 1h One and Its Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and predicting the reactivity of a molecule like 3-Acetyl-1-ethyl-5-nitropyridin-2(1H)-one. These calculations would typically involve optimizing the molecule's geometry to find its most stable three-dimensional structure.

From the optimized geometry, a wealth of information can be derived. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would reveal the molecule's frontier orbitals. The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps. These maps would highlight the electron-rich and electron-deficient regions of the molecule, providing insights into its reactivity towards electrophiles and nucleophiles. For instance, the nitro group (-NO2) is a strong electron-withdrawing group, which would be expected to significantly influence the electron distribution across the pyridinone ring.

Table 1: Hypothetical DFT-Calculated Electronic Properties

| Property | Predicted Value | Significance |

| HOMO Energy | (Value in eV) | Electron-donating ability |

| LUMO Energy | (Value in eV) | Electron-accepting ability |

| HOMO-LUMO Gap | (Value in eV) | Chemical reactivity and stability |

| Dipole Moment | (Value in Debye) | Polarity and intermolecular interactions |

| Electronegativity (χ) | (Value) | Overall ability to attract electrons |

| Chemical Hardness (η) | (Value) | Resistance to change in electron configuration |

Note: The values in this table are hypothetical and would need to be determined by actual DFT calculations.

Conformation Analysis and Conformational Preferences

The presence of rotatable bonds in this compound, specifically around the ethyl and acetyl substituents, suggests the possibility of multiple conformations. A thorough conformational analysis would be necessary to identify the most stable conformers and the energy barriers between them.

This analysis would involve systematically rotating the dihedral angles associated with the C-N bond of the ethyl group and the C-C bond of the acetyl group and calculating the potential energy at each step. The results would be plotted on a potential energy surface, revealing the low-energy (stable) and high-energy (transition state) conformations.

Reaction Pathway Modeling and Transition State Analysis for Mechanistic Elucidation

Theoretical modeling can be employed to investigate the mechanisms of reactions involving this compound. For example, if this compound were to undergo a nucleophilic aromatic substitution, computational methods could be used to model the entire reaction pathway.

This would involve identifying the structures of the reactants, intermediates, transition states, and products. Transition state theory would be used to calculate the activation energies for each step of the reaction. The transition state is the highest energy point along the reaction coordinate and is characterized by having a single imaginary vibrational frequency.

By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be determined. This provides invaluable insight into the reactivity of the molecule that can be difficult to obtain through experimental means alone.

Prediction of Spectroscopic Properties

Computational chemistry is a valuable tool for predicting various spectroscopic properties, which can then be compared with experimental data to confirm the molecule's structure.

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated. These frequencies correspond to the stretching and bending of bonds and can be correlated with the peaks in an experimental IR spectrum. This would allow for the identification of characteristic functional groups, such as the carbonyl (C=O) stretches of the acetyl and pyridinone groups, and the symmetric and asymmetric stretches of the nitro group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the hydrogen (¹H) and carbon (¹³C) atoms can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method. These predicted shifts can be compared to experimental NMR spectra to aid in the assignment of signals to specific atoms within the molecule.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of the molecule. These transitions correspond to the absorption of light in the UV-visible region and are responsible for the molecule's color. The calculated absorption wavelengths (λmax) and oscillator strengths can be compared to an experimental UV-Vis spectrum.

Table 2: Hypothetical Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Data |

| IR Spectroscopy | Key vibrational frequencies (cm⁻¹) for C=O, NO₂, C-N, and C-H bonds. |

| ¹H NMR Spectroscopy | Chemical shifts (ppm) for protons on the pyridinone ring, ethyl group, and acetyl group. |

| ¹³C NMR Spectroscopy | Chemical shifts (ppm) for all carbon atoms in the molecule. |

| UV-Visible Spectroscopy | Wavelength of maximum absorption (λmax in nm) and corresponding electronic transitions. |

Note: The data in this table are hypothetical and would need to be generated from specific computational calculations.

Molecular Dynamics Simulations for Investigating Intermolecular Interactions

Molecular dynamics (MD) simulations could be used to study the behavior of this compound in a condensed phase, such as in a solvent or in a solid-state crystal lattice. These simulations model the movement of atoms over time, providing insights into intermolecular interactions.

In a solvent, MD simulations could reveal how the molecule interacts with solvent molecules through forces like hydrogen bonding and dipole-dipole interactions. This would help in understanding its solubility and solvation properties.

In the solid state, MD simulations could be used to study the packing of molecules in a crystal and the intermolecular forces that hold the crystal together. This information is crucial for understanding the material's physical properties, such as its melting point and stability.

Research Applications of 3 Acetyl 1 Ethyl 5 Nitropyridin 2 1h One As a Synthetic Intermediate

Precursor for the Development of Novel Heterocyclic Scaffolds

The structure of 3-Acetyl-1-ethyl-5-nitropyridin-2(1H)-one makes it an ideal precursor for the synthesis of novel and complex heterocyclic scaffolds. Functionalized pyridines and pyridinones are frequently employed as starting materials for constructing fused ring systems that are of interest in materials science and pharmaceutical development. nih.govresearchgate.net The acetyl group can participate in cyclization reactions, acting as an electrophilic site or being converted into an enolate for condensation reactions. For instance, similar 3-acetylpyridine (B27631) thiones have been utilized to synthesize a number of fused heterocyclic systems. researchgate.net The reactivity of the pyridinone ring, enhanced by the activating effect of the nitro group, allows it to serve as a template for building more elaborate molecular frameworks, leading to the discovery of new chemical entities with unique properties. nih.gov

Utilization in the Synthesis of Functionally Diverse Organic Compounds

The diverse reactivity of its functional groups allows this compound to be used in the synthesis of a wide array of organic compounds. bldpharm.comnih.govntnu.nobldpharm.com The nitro group, in particular, plays a crucial role; its strong electron-withdrawing nature activates the pyridine (B92270) ring for nucleophilic aromatic substitution reactions. mdpi.com Furthermore, the nitro group can be readily reduced to an amino group, a key transformation that opens up a vast number of synthetic possibilities, including diazotization, acylation, and participation in coupling reactions to install pharmacophore-rich anilines. evitachem.com The acetyl group's ketone functionality can be targeted for reactions such as condensations, reductions to an alcohol, or conversion into oximes and hydrazones, enabling chain extension and the introduction of new functionalities.

Table of Potential Synthetic Transformations

| Functional Group | Reaction Type | Potential Outcome |

|---|---|---|

| Nitro Group (-NO2) | Catalytic Hydrogenation / Reduction (e.g., with SnCl2/HCl) | Conversion to Amino Group (-NH2) evitachem.com |

| Nucleophilic Aromatic Substitution (SNAr) | Substitution of other groups on the ring nih.gov | |

| Acetyl Group (-COCH3) | Aldol (B89426) Condensation | Carbon-carbon bond formation |

| Reduction (e.g., with NaBH4) | Conversion to secondary alcohol | |

| Wittig Reaction | Conversion of C=O to C=C bond | |

| Pyridinone Ring | Halogenation (e.g., Bromination) | Introduction of a halogen for cross-coupling evitachem.com |

Strategic Building Block for Complex Chemical Motifs in Medicinal Chemistry Research

In the field of medicinal chemistry, this compound serves as a strategic building block for creating complex molecules with potential therapeutic applications. nih.govevitachem.com The pyridinone core is a well-established "privileged structure" found in numerous biologically active compounds. nih.gov The presence of the nitro group is also significant, as many bioactive molecules are derived from nitroaromatic compounds. nih.gov

The synthetic versatility of this intermediate allows medicinal chemists to systematically modify the molecule to explore structure-activity relationships (SAR). For example, the reduction of the nitro group to an amine provides a vector for attaching various side chains or linking to other molecular fragments. evitachem.com This approach has been used in the synthesis of inhibitors for enzymes such as Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3), where nitropyridine derivatives served as key intermediates. nih.gov The ability to functionalize the ring through palladium-catalyzed cross-coupling reactions further enhances its utility, enabling the introduction of diverse aryl and heteroaryl groups to optimize biological activity. evitachem.com

Considerations for Green Chemistry Approaches in Synthesis and Transformation

Modern synthetic chemistry places increasing emphasis on sustainability and environmentally friendly methods. The synthesis and subsequent transformations of this compound can be approached with green chemistry principles in mind. Key considerations include the use of eco-friendly solvents, developing solvent-free reaction conditions, and employing catalytic methods to minimize waste and energy consumption. evitachem.commdpi.com

For instance, the reduction of the nitro group, a common transformation for this compound, can be achieved using catalytic hydrogenation, which is a greener alternative to traditional methods that use stoichiometric amounts of metal reagents like tin(II) chloride. evitachem.com One-pot synthesis and multi-component reactions (MCRs) represent another green strategy, streamlining processes to reduce the number of steps, minimize the use of purification materials, and decrease waste generation. nih.govnih.gov Research into mechanochemical grinding procedures and reactions in alternative solvents like ionic liquids or deep eutectic solvents also offers promising avenues for making the synthesis and functionalization of such heterocyclic compounds more sustainable. mdpi.comnih.gov

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most effective for characterizing 3-Acetyl-1-ethyl-5-nitropyridin-2(1H)-one, and how can researchers interpret key spectral features?

- Methodological Answer :

- 1H NMR : Focus on identifying the acetyl (-COCH₃), ethyl (-CH₂CH₃), and nitro (-NO₂) groups. For example, the disappearance of active methylene protons (e.g., ~δ 4.5–5.5 ppm) in intermediates can confirm successful cyclization or functionalization .

- IR Spectroscopy : Look for carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and nitro group vibrations (~1500–1350 cm⁻¹) to confirm structural integrity .

- Mass Spectrometry : Use high-resolution MS to validate the molecular ion peak (M⁺) and fragmentation patterns, particularly for nitro-containing derivatives, which may exhibit characteristic cleavage pathways .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) under reflux conditions to enhance reaction rates for cyclization or nitration steps .

- Purification : Employ column chromatography with gradients of ethyl acetate/hexane to separate nitro-substituted byproducts. Monitor TLC to identify fractions with >95% purity.

- Temperature Control : Maintain precise temperatures during nitration to avoid over-oxidation, which can degrade the pyridinone core .

Advanced Research Questions

Q. What mechanistic insights explain the formation of halogenated byproducts (e.g., brominated or chlorinated derivatives) during functionalization reactions of this compound?

- Methodological Answer :

- Electrophilic Substitution : Bromination (e.g., using Br₂ in acetic acid) may occur at electron-rich positions adjacent to the nitro group, leading to dihalogenated derivatives. Monitor reaction progress via 1H NMR to detect shifts in aromatic protons .

- Side Reactions : Competitive ring-opening or oxidation under harsh halogenation conditions can occur. Use mild reagents (e.g., NBS in DMF) and inert atmospheres to suppress side pathways .

Q. How can computational methods (e.g., DFT) predict the reactivity and regioselectivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Modeling : Calculate Fukui indices to identify electrophilic/nucleophilic sites. The nitro group’s electron-withdrawing effect directs nucleophilic attack to the C-4 or C-6 positions .

- Transition State Analysis : Simulate energy barriers for pathways (e.g., SNAr vs. radical mechanisms) to prioritize synthetic routes with lower activation energies .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar nitro-pyridinone derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., trifluoromethyl vs. acetyl groups) using in vitro assays. For example, 5-(trifluoromethyl) analogs show enhanced bioactivity due to increased lipophilicity .

- Data Normalization : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability. Replicate conflicting studies under controlled parameters to isolate contributing factors .

Experimental Design & Data Analysis

Q. How should researchers design experiments to study the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 40–60°C for 24–72 hours. Monitor degradation via HPLC and identify decomposition products (e.g., nitro reduction to amine) .

- Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life under ambient conditions.

Q. What advanced techniques validate the proposed dehydration mechanism leading to fused heterocyclic systems (e.g., furanoquinolones) from this compound?

- Methodological Answer :

- Isotopic Labeling : Introduce deuterium at the hydroxyl group to track proton transfer during dehydration. Analyze mass spectra for shifts in molecular ion peaks .

- In Situ FTIR : Monitor real-time loss of hydroxyl (-OH) stretches (~3200–3600 cm⁻¹) during thermal dehydration .

Synthesis & Functionalization

Q. How can Vilsmeier-Haack conditions be adapted for selective acylations of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.